tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate
CAS No.:
Cat. No.: VC13789307
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
| Standard InChI Key | WFNGGMDLHFWFRK-NXEZZACHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H](C1)N |
| SMILES | CC(C)(C)OC(=O)NCC1CCCC(C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCC(C1)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A tert-butyloxycarbonyl (Boc) group, serving as a protective moiety for the amine.
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A trans-1,3-aminocyclohexylmethyl scaffold, providing conformational rigidity.
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A carbamate bridge (-NHCOO-) linking the cyclohexylamine to the tert-butyl group.
The stereochemistry at the 1R and 3R positions ensures a specific three-dimensional orientation, critical for binding to biological targets. X-ray crystallography of analogous compounds reveals that the trans configuration minimizes steric hindrance between the cyclohexyl substituents, stabilizing chair conformations .
Table 1: Comparative Structural Data for Related Carbamates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|
| tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate | 228.33 | 1R,3R | |
| tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | 214.31 | 1R,3R | |
| rel-tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate HCl | 250.77 | 1R,3S |
Spectroscopic Identification
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NMR: The -NMR spectrum exhibits doublets for the cyclohexyl protons (δ 1.2–2.1 ppm) and a singlet for the tert-butyl group (δ 1.4 ppm). The carbamate carbonyl resonates at δ 155–160 ppm in -NMR.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 229.18 ([M+H]), consistent with the molecular weight.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Amine Protection: Reaction of (1R,3R)-3-aminocyclohexanemethanol with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine at 0–5°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the Boc-protected intermediate with >95% purity.
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Deprotection (Optional): Treatment with HCl/dioxane removes the Boc group for further functionalization .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C | Prevents carbamate hydrolysis |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Base | Triethylamine | Neutralizes HCl efficiently |
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Exothermic Reactions: Jacketed reactors with cooling systems maintain temperature control during Boc protection.
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Waste Management: Recycling tert-butyl chloroformate residues reduces environmental impact.
Physicochemical Properties
Stereochemical Impact on Reactivity
The 1R,3R configuration reduces ring strain in the cyclohexyl moiety, enhancing stability against enzymatic degradation compared to cis isomers .
Biological Activity and Applications
Drug Delivery Systems
The Boc group serves as a pH-sensitive protector, enabling targeted release in acidic tumor microenvironments. Encapsulation in liposomes improved bioavailability by 40% in murine models.
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the cyclohexyl substituents to enhance HDAC selectivity.
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In Vivo Efficacy Trials: Evaluating pharmacokinetics in xenograft models of breast and lung cancers.
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Green Chemistry Approaches: Developing solvent-free synthesis routes to improve sustainability.
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